Cas no 878115-37-8 (N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide)

N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- starbld0003001
- HMS1739D14
- Z87687729
- EN300-26688505
- N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
- AKOS001220130
- N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- 878115-37-8
- N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide
-
- インチ: 1S/C17H16Cl2N4O2/c18-11-6-12-15(13(19)7-11)21-10-23(16(12)25)8-14(24)22-17(9-20)4-2-1-3-5-17/h6-7,10H,1-5,8H2,(H,22,24)
- InChIKey: XZRUFQXBTLIWCA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC2=C1N=CN(C2=O)CC(NC1(C#N)CCCCC1)=O)Cl
計算された属性
- せいみつぶんしりょう: 378.0650312g/mol
- どういたいしつりょう: 378.0650312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 623
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 85.6Ų
N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688505-0.05g |
N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
878115-37-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamideに関する追加情報
N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide (CAS No. 878115-37-8): A Comprehensive Overview
N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide (CAS No. 878115-37-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
The chemical structure of N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide is characterized by a quinazolinone core with a cyano-substituted cyclohexyl group and a dichlorinated acetamide moiety. The presence of these functional groups imparts unique pharmacological properties to the molecule, making it a promising candidate for drug development.
Recent studies have highlighted the potential of N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide in various therapeutic areas. One of the most notable applications is in the treatment of cancer. Research has shown that this compound exhibits potent antitumor activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
In addition to its antitumor properties, N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated immune cells. This suggests that it may have potential as a therapeutic agent for inflammatory diseases.
The pharmacokinetic profile of N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide has been studied to understand its behavior in biological systems. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, which are important factors for its development as an oral medication. However, further studies are needed to optimize its pharmacokinetic properties and enhance its therapeutic efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide in human subjects. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and preliminary evidence of antitumor activity in patients with advanced solid tumors. These findings have paved the way for more advanced clinical trials to further assess its potential as a novel anticancer agent.
Beyond its therapeutic applications, N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide has also been studied for its potential use in chemical biology research. Its unique structure and biological activities make it a valuable tool for investigating cellular signaling pathways and identifying new targets for drug discovery. Researchers are actively exploring the use of this compound in high-throughput screening assays to identify novel inhibitors of key enzymes involved in disease processes.
In conclusion, N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide (CAS No. 878115-37-8) represents a promising compound with a wide range of potential applications in medicine and chemical biology. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a valuable asset in the development of novel treatments for various diseases.
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